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molecular formula C5H3ClO2S B1630586 3-Chlorothiophene-2-carboxylic acid CAS No. 59337-89-2

3-Chlorothiophene-2-carboxylic acid

Cat. No. B1630586
M. Wt: 162.59 g/mol
InChI Key: BXEAAHIHFFIMIE-UHFFFAOYSA-N
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Patent
US04224445

Procedure details

52.1 g. of phosphorus pentachloride are dissolved in 600 ml. of absolute carbon tetrachloride and heated to boiling, whereupon a solution of 15.8 g. of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml. of carbon tetrachloride is added dropwise during 3 hours. The mixture is boiled to reflux for 13 hours, the carbon tetrachloride is distilled off and the mixture is evaporated almost to dryness in vacuo. 450 Ml. of water are added dropwise while cooling, whereupon the mixture is heated to boiling and then allowed to cool. The resulting precipitate is filtered off under suction and boiled up with 10 g. of active carbon in a solution of 25 g. of sodium bicarbonate. The active carbon is then filtered off under suction and the cooled solution is acidified with hydrochloric acid. There is obtained 3-chlorothiophene-2-carboxylic acid of melting point 185°-186° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)[Cl:2].O[C:8]1[CH:12]=[CH:11][S:10][C:9]=1[C:13]([O:15]C)=[O:14]>C(Cl)(Cl)(Cl)Cl>[Cl:2][C:8]1[CH:12]=[CH:11][S:10][C:9]=1[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(SC=C1)C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 13 hours
Duration
13 h
DISTILLATION
Type
DISTILLATION
Details
the carbon tetrachloride is distilled off
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated almost to dryness in vacuo
ADDITION
Type
ADDITION
Details
of water are added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while cooling, whereupon the mixture
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off under suction
FILTRATION
Type
FILTRATION
Details
The active carbon is then filtered off under suction

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(SC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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